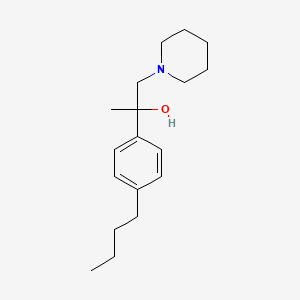
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a butyl-substituted phenyl ring attached to a piperidine ring via a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol typically involves the reaction of 4-butylbenzaldehyde with piperidine and a suitable reducing agent. One common method is the reductive amination of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including interactions with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)-1-piperidin-1-ylpropan-2-ol
- 2-(4-Ethylphenyl)-1-piperidin-1-ylpropan-2-ol
- 2-(4-Propylphenyl)-1-piperidin-1-ylpropan-2-ol
Uniqueness
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is unique due to the presence of the butyl group, which can influence its chemical properties and biological activities. The length and branching of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with molecular targets.
Propiedades
Número CAS |
63991-40-2 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H29NO/c1-3-4-8-16-9-11-17(12-10-16)18(2,20)15-19-13-6-5-7-14-19/h9-12,20H,3-8,13-15H2,1-2H3 |
Clave InChI |
RKTXIFFOXVBUDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(C)(CN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


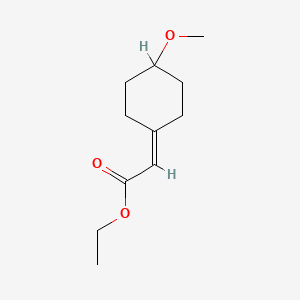

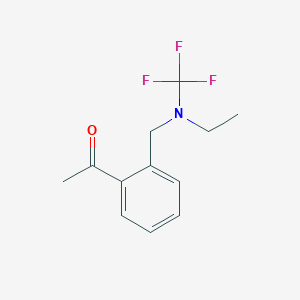
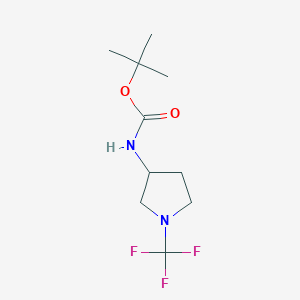

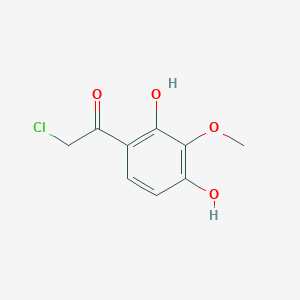
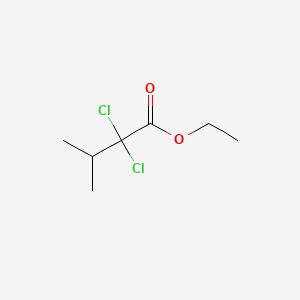
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
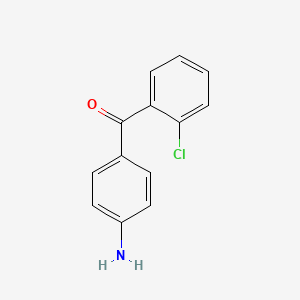
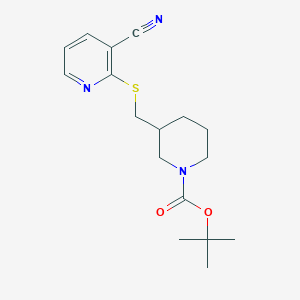
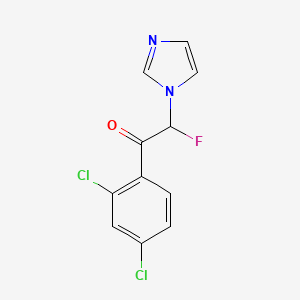
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)

